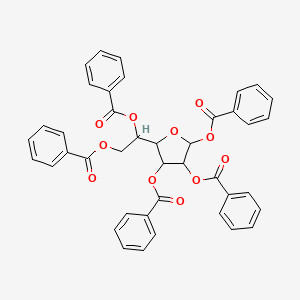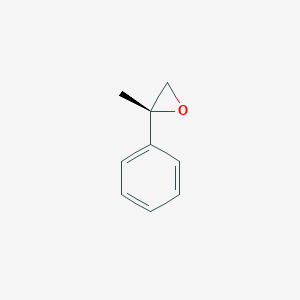
(2R)-2-methyl-2-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methyl-2-phenyloxirane is a chiral epoxide compound characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-2-methyl-2-phenyloxirane can be synthesized through several methods. One common approach involves the epoxidation of styrene derivatives using peracids such as m-chloroperbenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency and selectivity of the reaction. Catalysts such as titanium silicalite-1 (TS-1) are employed in the epoxidation process, allowing for large-scale production with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-methyl-2-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2R)-2-methyl-2-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research explores its potential in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2R)-2-methyl-2-phenyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the epoxide ring is opened to form new bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-methyl-2-phenyloxirane: The enantiomer of (2R)-2-methyl-2-phenyloxirane, differing only in the spatial arrangement of atoms.
Styrene oxide: A simpler epoxide with a similar structure but lacking the methyl group.
Epichlorohydrin: Another epoxide used in industrial applications, with a chlorine atom in place of the phenyl group.
Uniqueness
This compound is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and the ability to form a variety of products through different reactions further highlight its versatility in chemical research and industrial applications.
Propriétés
Numéro CAS |
21019-52-3 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
(2R)-2-methyl-2-phenyloxirane |
InChI |
InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t9-/m0/s1 |
Clé InChI |
MRXPNWXSFCODDY-VIFPVBQESA-N |
SMILES isomérique |
C[C@]1(CO1)C2=CC=CC=C2 |
SMILES canonique |
CC1(CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


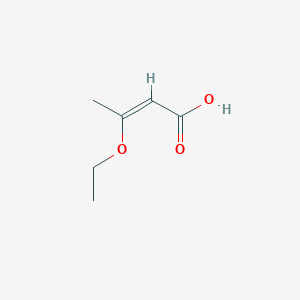
![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)
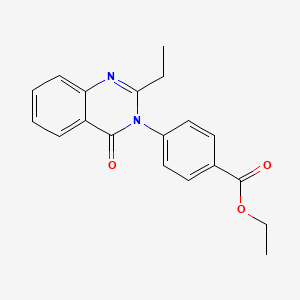

![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
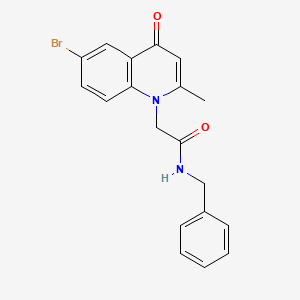
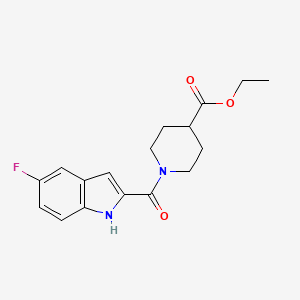
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
